molecular formula C15H14F2N4O3 B6432904 methyl 7-[4-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 725217-66-3

methyl 7-[4-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B6432904
CAS No.: 725217-66-3
M. Wt: 336.29 g/mol
InChI Key: ITJQHFHUWGWZNF-UHFFFAOYSA-N
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Description

Methyl 7-[4-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C15H14F2N4O3 and its molecular weight is 336.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.10339665 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 7-[4-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS Number: 881470-96-8) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural properties, and biological activity, particularly focusing on its antiviral and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C14H13F2N5O2C_{14}H_{13}F_2N_5O_2, with a molecular weight of 321.28 g/mol. The compound features a triazolo-pyrimidine core structure that is known for its diverse biological activities.

PropertyValue
Molecular FormulaC14H13F2N5O2C_{14}H_{13}F_2N_5O_2
Molecular Weight321.28 g/mol
CAS Number881470-96-8

Synthesis

The synthesis of this compound involves several steps including the reaction of appropriate precursors under controlled conditions. For example, reactions involving difluoromethoxy-substituted phenyl derivatives have been reported to yield similar triazole compounds with notable biological activities .

Antiviral Activity

Recent studies have indicated that compounds within the triazolo[1,5-a]pyrimidine class exhibit significant antiviral properties. For instance, related compounds have shown effectiveness against influenza viruses by disrupting protein-protein interactions essential for viral replication . The specific compound has not been extensively tested in this context; however, its structural analogs demonstrate promising antiviral effects.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. Notably, compounds containing the triazole moiety have been shown to exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .

In one study, derivatives similar to this compound were screened for their cytotoxic effects using an MTT assay. Results indicated that certain derivatives displayed potent cytotoxicity against the MCF-7 cell line with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .

Molecular docking studies suggest that the binding interactions of these compounds with target proteins are crucial for their biological activity. For example, strong hydrogen bonding and hydrophobic interactions with key residues in target enzymes or receptors have been observed . This highlights the importance of structural modifications in enhancing activity.

Case Study 1: Antiviral Screening

In a study examining antiviral activity against influenza viruses, triazolo-pyrimidine derivatives were assessed for their ability to inhibit viral replication. The most active compounds demonstrated low IC50 values and were able to disrupt essential protein interactions necessary for viral assembly .

Case Study 2: Anticancer Activity Evaluation

A recent investigation into the anticancer properties of triazole derivatives revealed that some compounds exhibited significant cytotoxicity against breast cancer cell lines. Specifically, a compound structurally related to this compound showed enhanced activity compared to traditional agents like doxorubicin .

Properties

IUPAC Name

methyl 7-[4-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N4O3/c1-8-11(13(22)23-2)12(21-15(20-8)18-7-19-21)9-3-5-10(6-4-9)24-14(16)17/h3-7,12,14H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJQHFHUWGWZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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